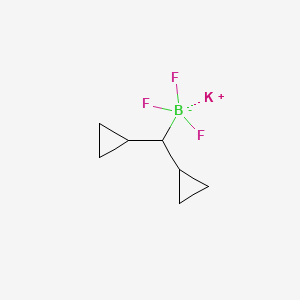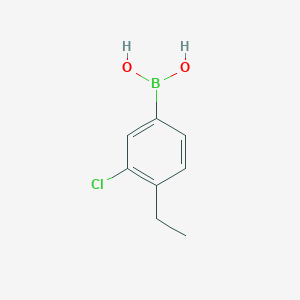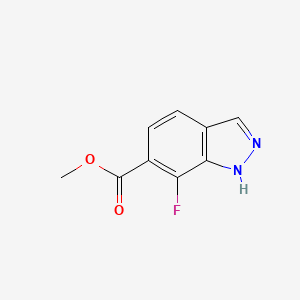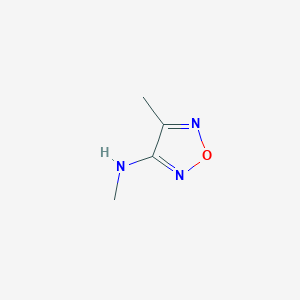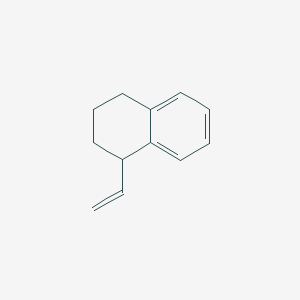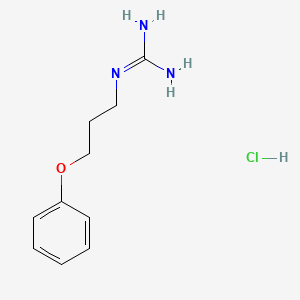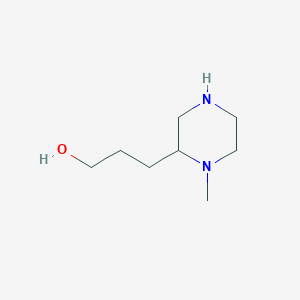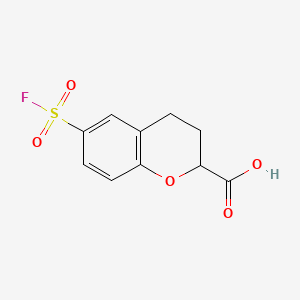
6-(fluorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(fluorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is a compound that belongs to the class of sulfonyl fluorides. Sulfonyl fluorides are known for their unique chemical properties and have found widespread applications in various fields such as organic synthesis, chemical biology, drug discovery, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(fluorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid typically involves the introduction of the fluorosulfonyl group into the benzopyran framework. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This method is efficient and allows for the formation of the C–SO₂F bond . The reaction conditions often involve the use of photoredox catalysts and specific radical precursors to achieve high yields .
Industrial Production Methods
In an industrial setting, the production of sulfonyl fluorides, including 6-(fluorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle the exothermic nature of the fluorosulfonylation reactions. The use of sulfuryl fluoride gas (SO₂F₂) and other solid reagents like FDIT and AISF as electrophilic “FSO₂⁺” synthons are common in industrial processes .
化学反応の分析
Types of Reactions
6-(fluorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to sulfonamides.
Substitution: Nucleophilic substitution reactions are common, where the fluorosulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under mild conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfonamides.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
科学的研究の応用
6-(fluorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in click chemistry.
Biology: Employed in the development of bioorthogonal reactions and as a probe for studying biological systems.
Medicine: Investigated for its potential as a drug candidate due to its ability to form stable covalent bonds with biological targets.
Industry: Utilized in the production of advanced materials and polymers
作用機序
The mechanism of action of 6-(fluorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid involves the formation of covalent bonds with target molecules. The fluorosulfonyl group is highly reactive and can form stable sulfonamide bonds with nucleophilic residues in proteins and other biomolecules. This reactivity is exploited in bioorthogonal chemistry to label and track biological molecules .
類似化合物との比較
Similar Compounds
- Bis(trifluoromethyl)sulfonyl imide (TFSI)
- Bis(fluorosulfonyl)imide (FSI)
- Trifluoromethanesulfonate (triflate, TF)
- Nonafluorobutanesulfonate (NF)
Comparison
6-(fluorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is unique due to its benzopyran framework combined with the fluorosulfonyl group. This combination provides distinct reactivity and stability compared to other sulfonyl fluorides. For instance, TFSI and FSI are primarily used in ionic liquids and have different applications compared to the benzopyran derivative .
特性
分子式 |
C10H9FO5S |
|---|---|
分子量 |
260.24 g/mol |
IUPAC名 |
6-fluorosulfonyl-3,4-dihydro-2H-chromene-2-carboxylic acid |
InChI |
InChI=1S/C10H9FO5S/c11-17(14,15)7-2-4-8-6(5-7)1-3-9(16-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13) |
InChIキー |
OLQOEQBRRZTUNZ-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CC(=C2)S(=O)(=O)F)OC1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


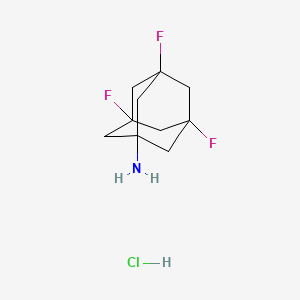
![[2-Hydroxy-6-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B15299178.png)



